molecular formula C11H21ClN2O2 B8133714 tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hcl

tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hcl

Cat. No.: B8133714
M. Wt: 248.75 g/mol
InChI Key: FINHAWHABHPACF-OULXEKPRSA-N
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Description

tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride is a chemical compound that belongs to the class of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts specific chemical and physical properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Chemical Reactions Analysis

tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is often used in the study of enzyme mechanisms and as a ligand in binding studiesIndustrially, it can be used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hcl involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride can be compared with other similar compounds, such as tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate . These compounds share a similar bicyclic structure but differ in their functional groups and stereochemistry. The unique combination of functional groups and stereochemistry in tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hcl imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINHAWHABHPACF-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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